
Bis(methylsilyl) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(methylsilyl) sulfide, also known as hexamethyldisilathiane, is an organosilicon compound with the chemical formula (CH₃)₃SiSSi(CH₃)₃. This colorless liquid is known for its foul odor and is used as a reagent in various chemical syntheses. It serves as a source of sulfur in organic and inorganic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(methylsilyl) sulfide is typically synthesized by treating trimethylsilyl chloride with anhydrous sodium sulfide. The reaction proceeds as follows: [ 2 (CH₃)₃SiCl + Na₂S \rightarrow (CH₃)₃SiSSi(CH₃)₃ + 2 NaCl ] This reaction must be conducted under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in specialized reactors that ensure the exclusion of moisture and air to prevent degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(methylsilyl) sulfide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can reduce metal oxides and chlorides to their corresponding sulfides.
Substitution: It can participate in substitution reactions to form thiones from aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as transition metal catalysts for specific transformations.
Major Products Formed
The major products formed from reactions involving this compound include:
Metal sulfides: From the reduction of metal oxides and chlorides.
Thiones: From the substitution reactions with aldehydes and ketones.
Aplicaciones Científicas De Investigación
Bis(methylsilyl) sulfide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of bis(methylsilyl) sulfide involves its ability to donate sulfur atoms in chemical reactions. This property allows it to participate in the formation of metal sulfides and other sulfur-containing compounds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl) sulfide: Another organosilicon compound with similar properties and applications.
Hexamethyldisilathiane: Often used interchangeably with bis(methylsilyl) sulfide due to its similar chemical structure and reactivity.
Uniqueness
This compound is unique in its ability to serve as a versatile sulfur donor in various chemical reactions. Its stability and reactivity make it a valuable reagent in both laboratory and industrial settings.
Propiedades
Fórmula molecular |
C2H6SSi2 |
|---|---|
Peso molecular |
118.31 g/mol |
InChI |
InChI=1S/C2H6SSi2/c1-4-3-5-2/h1-2H3 |
Clave InChI |
BFFFQIYXFWVOOV-UHFFFAOYSA-N |
SMILES canónico |
C[Si]S[Si]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


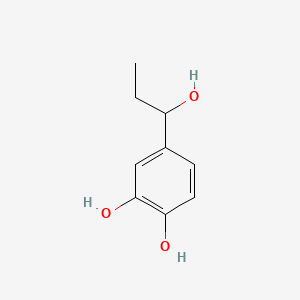
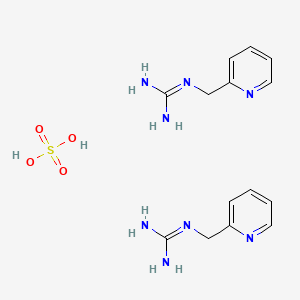
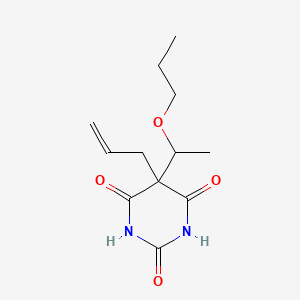
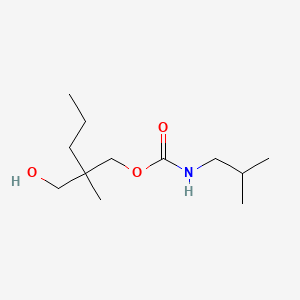
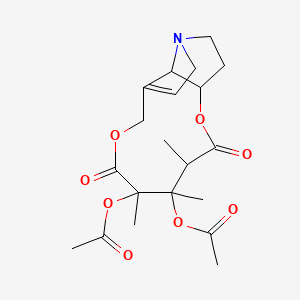
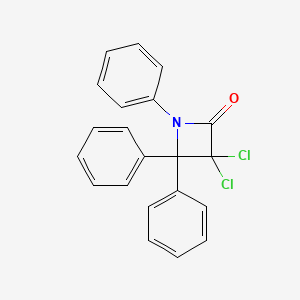
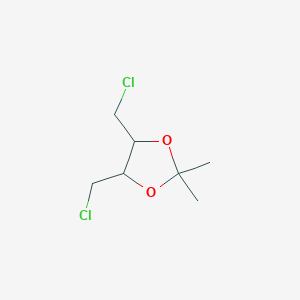



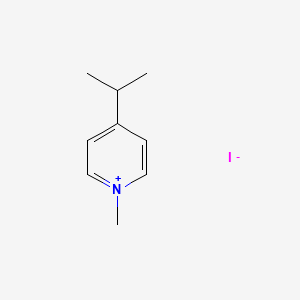

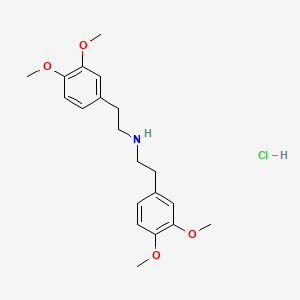
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
